Product packaging for 3-(3,4-dichlorophenoxy)propanoic Acid(Cat. No.:CAS No. 3284-81-9)

3-(3,4-dichlorophenoxy)propanoic Acid

Cat. No.: B2559475
CAS No.: 3284-81-9
M. Wt: 235.06
InChI Key: HIJYXPCTXDQKGU-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)propanoic Acid (CAS 3284-81-9) is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of approximately 235.06 g/mol . This compound is of significant interest in environmental science research, particularly for studies focused on the detection and removal of chlorophenoxy herbicide pollutants from water systems . It is structurally related to the herbicide Dichlorprop (2,4-DP), which is used to control broadleaf weeds and functions by mimicking plant auxins, leading to uncontrolled growth and eventual plant death . Researchers utilize this compound as a model compound or template in developing advanced remediation technologies, such as double molecularly imprinted photoelectrocatalytic systems, for the selective and simultaneous degradation of hazardous herbicides from complex aqueous environments . The compound is provided with a purity of 95% . Handle with appropriate care, as it may be harmful if swallowed and cause skin and eye irritation . This product is strictly for research use only and is not intended for personal, medicinal, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O3 B2559475 3-(3,4-dichlorophenoxy)propanoic Acid CAS No. 3284-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYXPCTXDQKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901339570
Record name 3-(3,4-Dichlorophenoxy)propanoic acid
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Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-81-9
Record name 3-(3,4-Dichlorophenoxy)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901339570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dichlorophenoxy)propanoic acid
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Synthetic Routes and Structural Modifications of 3 3,4 Dichlorophenoxy Propanoic Acid

Established Synthetic Pathways for 3-(3,4-Dichlorophenoxy)propanoic Acid

The creation of the ether linkage in this compound is the central challenge in its synthesis. Over the years, conventional methods have been refined, and novel, more environmentally benign approaches are continuously being explored.

Conventional Chemical Synthesis Methodologies

The most prevalent and historically significant method for synthesizing this compound is the Williamson ether synthesis . This classical nucleophilic substitution reaction involves the reaction of a sodium or potassium salt of 3,4-dichlorophenol (B42033) with a salt of 3-halopropanoic acid, typically 3-chloropropanoic acid.

The reaction is generally carried out in a polar solvent, and the phenoxide ion, generated by treating 3,4-dichlorophenol with a strong base like sodium hydroxide (B78521) or potassium hydroxide, acts as the nucleophile. This nucleophile then displaces the halide ion from the 3-halopropanoic acid in an SN2 reaction to form the desired ether linkage.

Reaction Scheme:

Key Reaction Parameters:

ParameterTypical Conditions
Reactants3,4-Dichlorophenol, 3-Chloropropanoic Acid
BaseSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
SolventWater, Ethanol, or a mixture
TemperatureElevated temperatures, often near the boiling point of the solvent

The yield of this reaction can be influenced by factors such as reaction time, temperature, and the purity of the reactants.

Novel and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient synthetic routes for this compound and related compounds. These methods aim to reduce reaction times, minimize waste, and use less hazardous reagents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. In the context of the Williamson ether synthesis, microwave heating can significantly reduce the reaction time from hours to minutes, often leading to higher yields and cleaner reaction profiles. The application of microwave energy provides rapid and uniform heating of the reaction mixture, which can enhance the rate of the nucleophilic substitution.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can also promote the synthesis of aryloxyalkanoic acids. Sonication can enhance mass transfer and create localized high-temperature and high-pressure zones in the reaction medium, thereby accelerating the reaction between the phenoxide and the haloalkanoic acid.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the dichlorophenoxide anion from the aqueous phase to the organic phase where the 3-halopropanoic acid ester is present. This approach can lead to faster reaction rates, milder reaction conditions, and improved yields.

Use of Ionic Liquids: Ionic liquids are salts with low melting points that can act as environmentally friendly solvents and catalysts in organic reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. While specific applications to this compound are still under exploration, the use of ionic liquids in Williamson ether synthesis has been shown to be effective for other aryloxyalkanoic acids.

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

To understand how the chemical structure of this compound relates to its biological activity, chemists systematically synthesize a variety of analogs and derivatives. These modifications allow researchers to probe the importance of different parts of the molecule.

Design Principles for Structural Modification

The design of analogs is guided by several key principles aimed at understanding the pharmacophore—the essential features of the molecule required for its activity. Common modifications include:

Aromatic Ring Substitution: Varying the number, position, and nature of the substituents on the phenyl ring. This can include changing the chlorine atoms to other halogens (F, Br, I), or introducing other functional groups like methyl, methoxy, or nitro groups. These changes can affect the electronic properties and lipophilicity of the molecule.

Modification of the Propanoic Acid Side Chain: The length of the carboxylic acid side chain can be altered (e.g., acetic, butyric acid derivatives). The carboxylic acid group itself can be esterified or converted to an amide to study the importance of this acidic functionality for activity.

Alteration of the Ether Linkage: Replacing the oxygen atom of the ether with sulfur (to form a thioether) or a methylene (B1212753) group can provide insights into the role of the ether oxygen in binding to its biological target.

Targeted Synthesis of Metabolites and Degradation Intermediates

Common metabolic and degradation pathways for phenoxyalkanoic acids include:

Hydroxylation of the Aromatic Ring: One of the primary metabolic routes involves the enzymatic introduction of a hydroxyl group onto the dichlorophenyl ring. The synthesis of these hydroxylated metabolites often requires multi-step procedures, starting from a suitably substituted phenol (B47542) or by direct oxidation of a protected derivative of the parent compound.

Side-Chain Degradation: The propanoic acid side chain can be shortened through oxidative processes. For instance, the degradation can lead to the formation of 3,4-dichlorophenol. The synthesis of these intermediates can be achieved through independent synthetic routes, for example, by synthesizing 3,4-dichlorophenol directly.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of a molecule through a biological system or a chemical reaction, providing invaluable insights into reaction mechanisms and metabolic pathways. By replacing one or more atoms in this compound with a heavier isotope, such as carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C), researchers can follow the fate of the labeled molecule.

Synthesis of Isotopically Labeled this compound:

The synthesis of isotopically labeled compounds requires the use of a labeled starting material at an appropriate stage of the synthetic sequence.

¹³C or ¹⁴C Labeling in the Carboxylic Acid Group: This can be achieved by using isotopically labeled 3-halopropanoic acid in the Williamson ether synthesis. For example, reacting 3,4-dichlorophenoxide with 3-chloro[1-¹³C]propanoic acid would yield 3-(3,4-dichlorophenoxy)[1-¹³C]propanoic acid.

¹³C or ¹⁴C Labeling in the Aromatic Ring: Introducing an isotopic label into the dichlorophenyl ring is more complex and typically involves starting with a labeled benzene (B151609) or phenol derivative and carrying it through a multi-step synthesis to generate the required 3,4-dichlorophenol precursor.

These labeled compounds are instrumental in metabolic studies, allowing for the unambiguous identification of metabolites by mass spectrometry and the quantification of the parent compound and its metabolites in various matrices.

Environmental Behavior and Fate of 3 3,4 Dichlorophenoxy Propanoic Acid

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation processes are critical in determining the persistence and ultimate fate of chemical compounds in the environment. These processes include degradation by light (photolysis), reaction with water (hydrolysis), and other chemical reactions.

Photolytic Degradation Mechanisms in Aquatic and Terrestrial Systems

No specific studies detailing the photolytic degradation of 3-(3,4-dichlorophenoxy)propanoic acid in either aquatic or terrestrial systems were identified. The mechanisms, rates, and products of its photodegradation remain uncharacterized in the scientific literature. For related compounds like 2,4-D, photolysis in sunlit surface waters is considered an environmental fate process, but specific half-life and degradation pathways are dependent on the exact chemical structure and environmental conditions cdc.gov.

Hydrolysis and Other Chemical Transformation Pathways

There is no available information on the hydrolysis rates or other chemical transformation pathways for this compound under typical environmental conditions. While phenoxy herbicides are generally resistant to hydrolysis, specific data for the 3-(3,4-dichloro) isomer is absent nih.gov. The stability of the ether linkage and the influence of the dichlorophenyl ring at the 3,4-positions on its reactivity with water have not been documented.

Advanced Oxidation Processes for Abiotic Removal

Advanced Oxidation Processes (AOPs) are a suite of technologies used for the remediation of contaminated water and soil. Extensive research has been conducted on the use of AOPs, such as ozonation, Fenton, and photocatalytic processes, for the degradation of herbicides like 2,4-D nih.gov. However, no studies were found that specifically investigate the efficacy or mechanisms of AOPs for the removal of this compound.

Mobility and Distribution in Soil-Water Systems

The mobility and distribution of a chemical in the environment are governed by its interactions with soil and water, primarily through adsorption-desorption processes and its potential to leach through the soil profile.

Adsorption-Desorption Dynamics in Diverse Soil Matrices

Specific data on the adsorption and desorption behavior of this compound in various soil types are not available. Key parameters such as the soil organic carbon-water partitioning coefficient (Koc) and Freundlich or Langmuir adsorption coefficients have not been determined for this compound. For other phenoxy herbicides, adsorption is known to be influenced by soil properties like organic matter content, clay content, and pH, but these relationships have not been established for the 3-(3,4-dichloro) isomer nih.govscialert.net.

Leaching Potential and Groundwater Contamination Pathways

Due to the absence of data on its persistence and soil mobility, the leaching potential and potential pathways for groundwater contamination by this compound cannot be assessed. Studies on similar compounds like Dichlorprop suggest a potential for leaching, particularly in soils with preferential flow paths cambridge.org. However, without specific sorption and degradation data, the environmental risk associated with the leaching of this compound remains unknown.

Data Tables

No specific experimental data for this compound was found in the reviewed literature. Therefore, no data tables can be generated.

Comprehensive Search Reveals Scarcity of Data for this compound

Following an extensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for the chemical compound This compound concerning its environmental behavior, degradation, and interaction with biota. The information available is insufficient to construct a detailed scientific article based on the requested outline.

The search process consistently revealed that the majority of published research focuses on a more common structural isomer, 2-(2,4-dichlorophenoxy)propanoic acid , which is the active ingredient in the widely used herbicide Dichlorprop. While robust data exists for Dichlorprop's environmental fate, microbial metabolism, and effects on plants, this information is not scientifically transferable to the distinct 3-(3,4-dichloro) isomer specified in the query.

Key findings from the search include:

Data on Volatilization and Atmospheric Transport: No specific studies detailing the vapor pressure, Henry's Law constant, or potential for atmospheric transport for this compound were identified. In contrast, such data is available for Dichlorprop, which is generally considered to have low volatility.

Information on Biotic Transformation: The search yielded no articles identifying microbial genera or specific enzymatic pathways involved in the degradation of this compound. The well-documented degradation pathways for phenoxyalkanoic acid herbicides, such as ortho-cleavage and dechlorination, are described for compounds like Dichlorprop and 2,4-D, but not for the 3,4-dichloro isomer.

Plant Interaction Data: Research on the uptake, translocation, and biotransformation of phenoxy herbicides in plants is specific to the chemical structure of the compound. No studies were found that investigated these processes for this compound.

The distinction between these chemical isomers is critical, as the position of the chlorine atoms on the phenyl ring significantly influences the compound's chemical properties, biological activity, and subsequent environmental fate. Extrapolating data from one isomer to another would be scientifically inaccurate.

Given the strict requirement to focus solely on This compound , the absence of specific research prevents the creation of a thorough and accurate article as requested.

Biotic Transformation and Degradation Pathways

Plant Uptake, Translocation, and Biotransformation

Root Uptake and Xylem/Phloem Transport Dynamics

The absorption of soil-applied herbicides by plant roots is a critical entry point into the plant system. The process is influenced by both the chemical properties of the compound and the physiological characteristics of the plant. For chlorophenoxy herbicides, which are weak acids, the soil pH can affect their availability for uptake. Once in the soil solution, these herbicides can be absorbed by the roots. Studies on 2,4-D have shown that root absorption can be an active process, dependent on metabolic energy to maintain the integrity of the absorbing surfaces of the cell nih.gov.

Following uptake by the roots, herbicides are transported throughout the plant via the xylem and phloem vascular tissues. The xylem is responsible for the upward movement of water and nutrients from the roots to the leaves, while the phloem translocates sugars and other organic molecules from the leaves to other parts of the plant, such as roots and growing points purdue.edu. Soil-applied herbicides are typically transported upwards in the xylem purdue.edu. The extent of translocation is influenced by the herbicide's physicochemical properties.

Recent research has shed light on the molecular mechanisms governing the transport of auxinic herbicides, a class to which this compound belongs. These herbicides mimic the natural plant hormone auxin and can utilize the same transport systems au.dk. Proteins known as PIN-FORMED (PIN) are crucial for the movement of auxin between cells and have been found to also transport certain herbicides au.dk. This suggests that the distribution of this compound within a plant may be actively regulated by these transport proteins, leading to its accumulation in specific tissues. Additionally, auxin influx and efflux carriers in the cell membrane play a significant role in the cell-to-cell movement of these compounds unl.eduunl.eduunl.edu.

Metabolite Identification and Conjugation Pathways in Plants

Once inside the plant, this compound, like other xenobiotics, is subject to metabolic processes aimed at detoxification and elimination. The metabolism of herbicides in plants generally occurs in three phases: transformation, conjugation, and sequestration bioone.org.

Phase I: Transformation In this phase, the initial structure of the herbicide is modified, often through oxidation, reduction, or hydrolysis. For chlorophenoxy herbicides like 2,4-D, a common transformation is the hydroxylation of the aromatic ring uwa.edu.aufrontiersin.org. Another significant pathway is the cleavage of the ether bond, leading to the formation of the corresponding chlorophenol. In the case of this compound, this would result in the formation of 3,4-dichlorophenol (B42033).

Phase II: Conjugation The metabolites formed in Phase I, which are often more reactive than the parent compound, are then conjugated with endogenous molecules such as sugars (e.g., glucose), amino acids, or glutathione uwa.edu.auucanr.edu. This process increases the water solubility of the metabolites and reduces their phytotoxicity. For 2,4-D, conjugation of the parent molecule or its hydroxylated metabolites with glucose and amino acids like aspartate and glutamate has been widely reported uwa.edu.auresearchgate.net. It is highly probable that this compound undergoes similar conjugation pathways.

Phase III: Sequestration The conjugated metabolites are then transported and sequestered in specific plant compartments, such as the vacuole or the cell wall, effectively removing them from active metabolic pathways iastate.edu.

A study on the metabolism of the closely related herbicide, 2,4-D, in resistant wild radish identified a major metabolite that did not correspond to previously known metabolites, alongside the common aspartic acid conjugate uwa.edu.au. In resistant poppy populations, 2,4-D was rapidly degraded through ring hydroxylation to form 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid, which were then conjugated with sugars frontiersin.org. In transgenic cotton, the primary metabolic pathway for 2,4-D involves the rapid loss of the acetic acid side chain to produce 2,4-dichlorophenol (2,4-DCP), which is then quickly conjugated with glucose and further metabolized fao.org.

Based on this evidence from structurally similar compounds, the expected metabolites of this compound in plants would include hydroxylated derivatives of the parent compound, 3,4-dichlorophenol, and various conjugates with sugars and amino acids.

Role of Plant Enzymes in Biotransformation Processes

The biotransformation of herbicides in plants is mediated by a variety of enzymes. These enzymatic reactions are central to the detoxification process and can determine a plant's tolerance to a particular herbicide. Key enzyme families involved in herbicide metabolism include cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs) bioone.org.

Cytochrome P450 Monooxygenases (P450s) P450s are a large and diverse group of enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of herbicide molecules. This is often the initial and rate-limiting step in Phase I of herbicide metabolism. The hydroxylation of the aromatic ring of chlorophenoxy herbicides is a reaction likely catalyzed by P450s. Enhanced activity of P450 enzymes has been linked to herbicide resistance in some weed species, as it leads to a more rapid detoxification of the herbicide researchgate.net.

Glutathione S-Transferases (GSTs) GSTs are key enzymes in Phase II metabolism. They catalyze the conjugation of the tripeptide glutathione to a wide range of electrophilic substrates, including herbicide metabolites. This conjugation reaction detoxifies the compounds and makes them more water-soluble for subsequent sequestration. While the role of GSTs in the metabolism of many herbicide classes is well-established, their direct involvement in the conjugation of chlorophenoxy acid herbicides is less clear, though they may act on reactive intermediates formed during Phase I metabolism researchgate.net.

Glycosyltransferases (GTs) GTs are another important group of Phase II enzymes that transfer sugar moieties, typically glucose, from an activated donor molecule to the herbicide or its metabolites. This glycosylation reaction also serves to detoxify the herbicide and increase its solubility. The formation of glucose conjugates of 2,4-D and its hydroxylated metabolites is a well-documented pathway in many plant species uwa.edu.au.

The coordinated action of these and other enzyme systems allows plants to metabolize and detoxify xenobiotic compounds like this compound, influencing its environmental persistence and ecological impact.

Degradation in Aquatic Biota (Mechanistic Aspects of Transformation)

The fate of this compound in aquatic environments is influenced by its uptake and metabolism by aquatic organisms. While specific data on this compound is scarce, the degradation of related chlorophenoxy herbicides in aquatic systems provides a basis for understanding its potential biotransformation pathways.

In aquatic environments, chlorophenoxy herbicides can be taken up by a range of organisms, including microorganisms, algae, invertebrates, and fish. Once absorbed, these compounds can undergo biotransformation, which is a key process in their detoxification and elimination. The primary mechanism of degradation in aquatic biota is microbial metabolism wikipedia.orgnih.gov.

Biodegradation is the principal route of elimination for chlorophenoxy herbicides from the environment who.int. The rate of degradation in aquatic systems is dependent on factors such as temperature, oxygen availability, and the presence of microbial populations adapted to degrading these compounds researchgate.net. Under aerobic conditions, the half-life of 2,4-D in water can range from one to several weeks, while under anaerobic conditions, it can be significantly longer researchgate.netcdc.gov.

The initial step in the microbial degradation of chlorophenoxy herbicides often involves the cleavage of the ether linkage, resulting in the formation of the corresponding chlorophenol nih.gov. For this compound, this would yield 3,4-dichlorophenol. This is followed by the hydroxylation and subsequent cleavage of the aromatic ring, leading to the formation of aliphatic acids that can be further mineralized to carbon dioxide and water researchgate.net.

In anaerobic aquatic sediments, reductive dehalogenation can be a significant transformation process for halogenated aromatic compounds oup.com. This process involves the removal of chlorine atoms from the aromatic ring, which can be a cometabolic process or linked to microbial respiration oup.com.

Mechanistic Investigations of 3 3,4 Dichlorophenoxy Propanoic Acid Interactions with Biological Systems Non Human Focus

Phytotoxicological Mechanisms and Mode of Action in Plant Systems

Phenoxyalkanoic acids, as a class, are recognized for their selective herbicidal activity against broadleaf plants. Their primary mode of action is the disruption of normal plant growth processes by mimicking the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.

The primary molecular target for synthetic auxins like the phenoxyalkanoic acids is the auxin signaling pathway. The core of this pathway involves the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of receptors .

In the presence of auxin, the hormone binds to the TIR1/AFB receptor, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the SCF-TIR1/AFB complex and transcriptional repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins . Once bound, the Aux/IAA proteins are tagged with ubiquitin and subsequently targeted for degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs) , transcription factors that can then bind to auxin-responsive promoters in the DNA and activate the expression of a wide array of genes involved in plant growth and development. Synthetic auxins exploit this natural system, leading to its over-activation.

3-(3,4-Dichlorophenoxy)propanoic acid is structurally analogous to natural auxins. This structural similarity allows it to be recognized and bound by the TIR1/AFB auxin co-receptor complex. Unlike natural IAA, which is subject to tight metabolic control and degradation by the plant, synthetic auxins like phenoxyalkanoic acids are more persistent.

This persistence leads to a continuous and overwhelming activation of the auxin signaling pathway. The plant's homeostatic mechanisms are unable to regulate the concentration of the synthetic auxin, resulting in a sustained signal for growth. This uncontrolled signaling cascade is the foundation of the compound's herbicidal activity. Molecular docking studies on similar compounds confirm their ability to fit within the auxin-binding pocket of the TIR1 receptor, initiating the degradation of Aux/IAA repressors.

The overstimulation of auxin-responsive genes triggers a cascade of detrimental effects at the cellular and tissue levels.

Uncontrolled Cell Division and Elongation: The most prominent effect is rapid, uncontrolled cell division (hyperplasia) and cell enlargement (hypertrophy), particularly in the vascular tissues. This leads to the classic symptoms of auxin herbicide damage, such as stem and leaf twisting (epinasty), thickening, and cracking.

Vascular Tissue Disruption: The phloem and xylem tissues, responsible for transporting sugars and water, become blocked and damaged due to abnormal cell proliferation. This disruption fatally impairs the plant's ability to transport essential resources.

Ethylene Production: The application of synthetic auxins is known to stimulate the production of ethylene, another plant hormone. Ethylene contributes to the epinastic responses and senescence (aging and death) of plant tissues, exacerbating the phytotoxic effects.

Cell Wall Plasticity: Auxins increase cell wall plasticity, which is a normal part of growth. However, excessive stimulation leads to a loss of structural integrity, contributing to the malformations observed in affected plants.

Exposure to synthetic auxins induces significant changes in the plant's molecular landscape.

Genomic Response: Transcriptomic analysis of plants treated with auxin herbicides reveals the rapid upregulation of genes containing auxin-responsive elements (AuxREs) in their promoters. These include genes for cell wall-modifying enzymes (e.g., expansins), ethylene biosynthesis, and various transcription factors.

Proteomic Response: The changes in gene expression lead to corresponding alterations in the proteome. Proteins involved in stress responses, hormone metabolism, and primary metabolic pathways are significantly affected as the plant struggles to cope with the hormonal imbalance.

The phytotoxicity of phenoxyalkanoic acids is governed by specific structural features:

Carboxylic Acid Group: The acidic side chain is essential for auxin activity, as it interacts with key amino acid residues in the TIR1 receptor pocket.

Unsaturated Ring System: The dichlorophenoxy ring provides the necessary structural backbone.

Spatial Relationship: The distance and orientation between the ring system and the carboxylic acid group are critical for effective binding to the receptor.

Ring Substituents: The position and nature of the chlorine atoms on the phenyl ring influence the molecule's binding affinity, persistence, and mobility within the plant. The 3,4-dichloro substitution pattern, as specified for this compound, would be a key determinant of its specific activity compared to other chlorinated phenoxy herbicides like 2,4-D.

Interactions with Soil Microbial Communities

Phenoxyalkanoic acid herbicides are subject to microbial degradation in the soil, which is the primary mechanism for their dissipation in the environment. The rate of degradation is influenced by soil type, pH, temperature, moisture, and the composition of the microbial community.

Microorganisms, particularly bacteria (e.g., species of Pseudomonas, Arthrobacter, Alcaligenes), have evolved enzymatic pathways to break down these compounds. The degradation process typically begins with the cleavage of the ether bond that links the propanoic acid side chain to the dichlorophenol ring. The resulting 3,4-dichlorophenol (B42033) is then further metabolized through ring-opening pathways, ultimately converting the organic herbicide into carbon dioxide, water, and chloride ions.

While these herbicides can be a carbon source for certain microbes, their introduction into the soil can cause transient shifts in the microbial community structure. High concentrations may temporarily inhibit the activity of some sensitive microbial populations, but communities in agricultural soils often adapt, and populations of degrader organisms may increase following application.

Effects on Microbial Community Structure and Diversity (Mechanistic Understanding of Ecological Shifts)

The introduction of phenoxypropanoic acids into soil and aquatic environments can induce significant shifts in microbial community structure and diversity. These changes are not merely a result of toxicity but stem from complex interactions. The primary mechanism is selective pressure; the compound may be toxic to some microbial groups while serving as a carbon and energy source for others. nih.gov

Table 1: Observed Shifts in Microbial Communities in Response to Phenoxy Herbicides

Microbial GroupObserved EffectUnderlying MechanismReference Compound
SphingomonadaceaeIncreased abundanceUtilization of the herbicide as a carbon source; possession of specific degradation enzymes.Dichlorprop nih.gov
Proteobacteria (Beta- and Gamma-)Increased abundance in enrichment culturesAdaptation to utilize the herbicide or its metabolites for growth.Mecoprop (B166265) nih.gov
General Bacterial DiversityInitial transient decrease, followed by an increaseInitial toxic effect followed by the proliferation of degrader species.Dichlorprop nih.gov
Soil FungiVariable; sometimes decreased ratio relative to bacteriaHigher sensitivity of some fungal species compared to herbicide-degrading bacteria.2,4-D

Influence on Microbial Metabolic Functions (e.g., Nutrient Cycling, Organic Matter Decomposition)

Phenoxypropanoic acids can significantly influence key microbial metabolic functions that are crucial for ecosystem health, such as nutrient cycling and the decomposition of organic matter. The mechanisms behind these effects often involve the inhibition of specific microbial enzymes or shifts in the functional capacity of the microbial community.

Furthermore, critical steps in the nitrogen cycle, such as nitrification (the conversion of ammonia to nitrate), can be inhibited. This disruption impacts the availability of nitrogen for plants and other organisms. The degradation of these herbicides is also influenced by environmental factors that affect microbial activity, such as soil pH and organic matter content, with higher pH generally enhancing microbial degradation rates. mdpi.com

Table 2: Mechanistic Effects of Phenoxy Herbicides on Microbial Metabolic Functions

Metabolic FunctionObserved EffectProposed MechanismReference Compound
Soil RespirationTransient inhibitionGeneral microbial stress and toxicity, reducing overall metabolic activity.2,4-D
NitrificationInhibitionInhibition of ammonia-oxidizing bacteria and archaea (e.g., Nitrosomonas, Nitrosospira).2,4-D
Dehydrogenase ActivityReductionAn indicator of overall microbial activity, its reduction suggests widespread enzymatic inhibition.General Herbicides
Organic Matter DecompositionDisruptionShifts in the microbial community structure can alter the efficiency and pathways of decomposition. mdpi.comresearchgate.netGeneral Pesticides mdpi.comresearchgate.net

Microbial Adaptation and Resistance Mechanisms to this compound

The primary mechanism by which microbes adapt and develop resistance to phenoxypropanoic acids is through enzymatic degradation. researchgate.net Microorganisms, particularly bacteria, have evolved specific catabolic pathways to break down these compounds, often utilizing them as a source of carbon and energy. researchgate.net This biodegradation is a key factor in the environmental fate of these herbicides. nih.gov

The most well-studied degradation pathway for phenoxy herbicides like 2,4-D involves a series of enzymatic steps. mdpi.com The process is typically initiated by an α-ketoglutarate-dependent dioxygenase, encoded by genes such as tfdA, which cleaves the ether bond connecting the aromatic ring to the propanoic acid side chain. researchgate.netmdpi.com This initial step converts the herbicide into a dichlorophenol intermediate. mdpi.com Subsequent enzymes, including hydroxylases and dioxygenases, further break down the aromatic ring, eventually funneling the metabolites into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

These catabolic genes are often located on mobile genetic elements like plasmids, which can be transferred between different bacterial species through horizontal gene transfer. This facilitates the rapid spread of resistance and degradation capabilities within a microbial community upon exposure to the herbicide.

Table 3: Key Enzymes and Genes in Phenoxy Herbicide Degradation

GeneEnzymeFunction in Degradation PathwayReference Compound
tfdAα-ketoglutarate-dependent dioxygenaseCatalyzes the initial cleavage of the ether linkage. nih.govmdpi.com2,4-D, Mecoprop nih.gov
tfdB2,4-Dichlorophenol hydroxylaseHydroxylates the dichlorophenol intermediate. researchgate.net2,4-D researchgate.net
tfdCChlorocatechol 1,2-dioxygenasePerforms ortho-cleavage of the aromatic ring. researchgate.net2,4-D researchgate.net
rdpA, sdpA(R)- and (S)-dichlorprop/α-ketoglutarate dioxygenasesEnantiomer-specific cleavage of dichlorprop's ether linkage.Dichlorprop nih.gov

Broader Ecological Impact Mechanisms in Non-Target Organisms

Mechanistic Interactions with Soil Invertebrates and Microfauna

Soil invertebrates, such as earthworms and nematodes, are vital for maintaining soil structure, fertility, and nutrient cycling. fao.org Phenoxypropanoic acids can interact with these organisms through several mechanisms beyond direct lethality. Earthworms, for instance, can be exposed to these chemicals through skin contact with contaminated soil and ingestion of organic matter.

Mechanistic studies on related compounds point towards the induction of oxidative stress as a key mode of interaction. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them, leading to cellular damage. In earthworms, exposure to phenoxy herbicides can lead to an increase in lipid peroxidation and alterations in the activity of antioxidant enzymes like catalase and superoxide dismutase. This cellular stress can manifest as sublethal effects, including reduced growth rates, impaired cocoon production, and behavioral changes such as soil avoidance.

Table 4: Mechanistic Interactions of Phenoxy Herbicides with Soil Invertebrates

OrganismMechanism of InteractionObserved Sublethal EffectReference Compound Class
Earthworm (Eisenia fetida)Induction of oxidative stress; lipid peroxidation.Reduced growth, DNA damage, changes in antioxidant enzyme activity.Phenoxy Herbicides
Earthworm (Lumbricus terrestris)Neurotoxicity (potential inhibition of acetylcholinesterase).Behavioral changes (e.g., soil avoidance), impaired burrowing activity.Phenoxy Herbicides
NematodesDisruption of chemosensation and motility.Reduced grazing on bacteria, altering microbial community dynamics.General Pesticides

Mechanistic Interactions with Aquatic Organisms (Excluding Direct Ecotoxicity Profiles)

In aquatic ecosystems, phenoxypropanoic acids can interact with a wide range of non-target organisms, including invertebrates and algae. While these compounds generally exhibit low acute toxicity to aquatic animals, they can cause significant sublethal effects through various physiological and biochemical mechanisms. epa.govepa.gov

For aquatic invertebrates like the freshwater crayfish (Astacus leptodactylus), exposure to sublethal concentrations of the related herbicide 2,4-D has been shown to induce a physiological stress response. nih.govresearchgate.net This includes an increase in hemolymph glucose levels and a decrease in total hemocyte counts, indicating an immune response and a mobilization of energy reserves to cope with the chemical stressor. nih.govresearchgate.net Furthermore, histopathological changes, such as deformations in the hepatopancreas tubules and melanization of gill lamella, point to tissue damage. nih.govresearchgate.net At the cellular level, an increase in malondialdehyde (MDA), a marker for lipid peroxidation, was observed in the hepatopancreas, confirming the induction of oxidative stress. nih.govresearchgate.net

These mechanistic interactions highlight how even at concentrations that are not directly lethal, phenoxypropanoic acids can impair the health, physiology, and immune function of aquatic organisms, potentially leading to long-term consequences for both individual fitness and population stability.

Table 5: Mechanistic Interactions of Phenoxy Herbicides with Aquatic Organisms

OrganismMechanism of InteractionObserved Sublethal EffectReference Compound
Freshwater Crayfish (Astacus leptodactylus)Induction of oxidative stress and physiological stress response. nih.govresearchgate.netIncreased lipid peroxidation in the hepatopancreas, altered hemolymph glucose, decreased hemocyte count, tissue damage (histopathology). nih.govresearchgate.net2,4-D nih.govresearchgate.net
Water Flea (Daphnia magna)Disruption of energy metabolism and stress protein response.Changes in gene expression related to metabolism and stress (e.g., heat shock proteins).Dichlorprop-p publications.gc.ca
Algae (e.g., Scenedesmus subspicatus)Inhibition of photosynthesis (specifically Photosystem II).Reduced growth rate and chlorophyll content.Phenoxy Herbicides

Advanced Analytical Methodologies for 3 3,4 Dichlorophenoxy Propanoic Acid and Its Metabolites

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate 3-(3,4-dichlorophenoxy)propanoic acid and its metabolites from interfering components present in matrices like soil, water, and biological fluids. The goal is to concentrate the analyte, remove matrix interferences, and present the sample in a solvent compatible with the subsequent analytical instrument.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for the purification and concentration of acidic compounds like this compound from aqueous samples.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. For acidic compounds, pH adjustment is a critical optimization step. To extract this compound from a water sample, the pH is typically lowered to approximately 2. This protonates the carboxylic acid group, making the molecule less polar and more soluble in organic solvents such as dichloromethane (B109758) or ethyl acetate (B1210297). The extraction efficiency can be enhanced by performing multiple extractions with smaller volumes of the organic solvent.

Solid-Phase Extraction (SPE) offers a more efficient and less solvent-intensive alternative to LLE. For acidic herbicides, reversed-phase SPE cartridges, such as those packed with C18 (octadecyl) silica, are commonly employed. nih.govepa.gov The optimization of an SPE method involves several key steps:

Sorbent Selection : C18 is a common choice due to its hydrophobic nature, which effectively retains the non-polar portion of the this compound molecule.

Sample pH Adjustment : Similar to LLE, the sample pH must be adjusted to below the pKa of the analyte (typically < 2) to ensure it is in its neutral form and can be retained on the non-polar sorbent. epa.gov

Conditioning : The SPE cartridge is first conditioned with a solvent like methanol (B129727) to activate the stationary phase, followed by equilibration with acidified water to match the sample's pH. epa.gov

Loading : The acidified sample is passed through the cartridge at a controlled flow rate to ensure efficient retention.

Washing : A weak organic solvent or acidified water can be used to wash the cartridge and remove co-extracted, more polar interfering compounds without eluting the analyte.

Elution : The retained this compound is then eluted with a small volume of a suitable organic solvent, such as methanol or acetone (B3395972), sometimes mixed with another solvent like hexane. epa.gov

ParameterLLE Optimization DetailSPE Optimization Detail
Sample pHAdjust to < 2 to protonate the carboxylic acidAdjust to < 2 before loading onto the cartridge
Solvent/SorbentEthyl acetate or DichloromethaneC18 (Octadecyl) reversed-phase silica
ConditioningNot applicableMethanol followed by acidified water
ElutionNot applicableMethanol/Acetone mixture

Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly less solvent and offer high enrichment factors.

Solid-Phase Microextraction (SPME) utilizes a fused-silica fiber coated with a stationary phase. For the analysis of chlorophenoxy acids, the fiber (e.g., divinylbenzene-carboxen-polydimethylsiloxane) can be exposed to the headspace above the sample or directly immersed in the aqueous sample. nih.gov Optimization involves selecting the appropriate fiber coating, adjusting sample pH and ionic strength (by adding salt), and optimizing extraction time and temperature to facilitate the partitioning of the analyte onto the fiber. nih.gov For volatile metabolites, headspace SPME is particularly effective.

Liquid-Phase Microextraction (LPME) involves the extraction of analytes from an aqueous sample into a micro-volume of an immiscible organic solvent. In Hollow-Fiber LPME (HF-LPME) , a porous hollow fiber supports a thin film of organic solvent that acts as a supported liquid membrane (SLM). mdpi.com The analytes are extracted from the sample (donor phase) through the organic solvent in the fiber pores and into an acceptor phase inside the fiber's lumen. mdpi.com For this compound, the donor phase would be the acidified sample, and the acceptor phase would be a basic solution (e.g., pH 10-12), which deprotonates the acid, trapping it in the acceptor phase and preventing its back-extraction. mdpi.com Another approach is Dispersive Liquid-Liquid Microextraction (DLLME) , where a mixture of an extraction solvent (e.g., a higher density chlorinated solvent) and a disperser solvent (e.g., acetone or methanol) is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution with a large surface area for rapid extraction. After centrifugation, the sedimented organic phase is collected for analysis. nih.gov

TechniquePrincipleKey Optimization Parameters
SPMEPartitioning of analyte onto a coated fiber.Fiber coating, pH, ionic strength, extraction time/temperature. nih.gov
HF-LPMEExtraction through a supported liquid membrane into an acceptor phase.Solvent selection, donor/acceptor phase pH, extraction time. mdpi.com
DLLMERapid partitioning into a dispersed micro-volume of extraction solvent.Type and volume of extraction and disperser solvents, pH, salt addition. nih.gov

The co-extraction of matrix components can significantly impact the accuracy of chromatographic analysis, leading to either suppression or enhancement of the analyte signal, a phenomenon known as the matrix effect. analchemres.org This is particularly problematic in complex matrices like soil extracts, wastewater, or biological tissues.

Several strategies can be employed to mitigate these effects:

Advanced Cleanup : Incorporating additional cleanup steps after the initial extraction can remove interfering compounds. This may involve using different SPE sorbents (e.g., graphitized carbon black, alumina) in a multi-step process to target specific types of interferences. epa.gov

Matrix-Matched Calibration : This is one of the most effective approaches. Calibration standards are prepared in an extract of a blank matrix sample (known to be free of the analyte) that has undergone the same sample preparation procedure as the unknown samples. analchemres.org This ensures that the standards and samples experience similar matrix effects, improving quantitation accuracy.

Use of Internal Standards : An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound), can be added to the sample at the beginning of the workflow. Since the internal standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction of signal suppression or enhancement.

Dilution : A simple approach is to dilute the final extract. This reduces the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte's ionization in the mass spectrometer source. However, dilution also lowers the analyte concentration, which may compromise the method's sensitivity.

Spectroscopic and Spectrometric Characterization

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation and quantification of this compound and its metabolites. Unlike nominal mass instruments, HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically < 5 ppm). This high mass accuracy allows for the determination of the elemental composition of an ion, which is crucial for identifying unknown compounds and confirming the identity of known ones.

For this compound (C₉H₈Cl₂O₃), the theoretical exact mass of the neutral molecule is 233.9850. The exact mass of the deprotonated molecule ([M-H]⁻) would be 232.9772. By comparing the measured accurate mass to the theoretical mass, the elemental formula can be confidently assigned. This is particularly useful in distinguishing between isomers with the same nominal mass.

In the context of metabolite identification, HRMS is invaluable. The accurate mass measurement of potential metabolite peaks in a chromatogram allows for the generation of possible elemental formulas. By comparing these formulas to those predicted by metabolic transformation software or known metabolic pathways (e.g., hydroxylation, dechlorination), potential metabolite structures can be proposed.

The table below shows the theoretical exact masses for this compound and some of its potential metabolites.

CompoundFormulaTheoretical Exact Mass (M)Theoretical Exact Mass ([M-H]⁻)
This compoundC₉H₈Cl₂O₃233.9850232.9772
Hydroxylated metaboliteC₉H₈Cl₂O₄249.9800248.9722
Dechlorinated metaboliteC₉H₉ClO₃200.0240199.0162

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of this compound and its metabolites. While mass spectrometry provides information about the mass and elemental composition of a molecule, NMR provides detailed information about the chemical environment of individual atoms, allowing for the determination of the molecule's connectivity and stereochemistry.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring protons. For this compound, one would expect to see signals for the aromatic protons on the dichlorophenyl ring and the protons of the propanoic acid side chain. The chemical shifts and splitting patterns of these signals would be characteristic of the molecule's structure.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. This can be used to confirm the carbon skeleton and the presence of functional groups.

For the structural confirmation of metabolites, NMR is particularly powerful. By comparing the NMR spectra of a suspected metabolite to that of the parent compound, the site of metabolic modification can often be determined. For example, the appearance of a new signal in the aromatic region of the ¹H NMR spectrum could indicate hydroxylation of the phenyl ring.

Computational Chemistry and Modeling Approaches in Analytical Research

Prediction of Chromatographic Retention and Fragmentation Patterns

Computational chemistry and modeling approaches are increasingly being used to predict the analytical behavior of compounds, including their chromatographic retention times and mass spectrometric fragmentation patterns. These in silico tools can aid in the development of analytical methods and the identification of unknown compounds.

Prediction of Chromatographic Retention:

Quantitative Structure-Retention Relationship (QSRR) models can be developed to predict the retention time of a compound based on its physicochemical properties. rpi.edu These models use a set of molecular descriptors (e.g., logP, polar surface area, molecular weight) to build a mathematical relationship with the experimentally determined retention times of a set of known compounds. Once a robust model is built, it can be used to predict the retention times of new or unknown compounds, such as the metabolites of this compound. This can be particularly useful in suspect screening workflows, where predicted retention times can be used to narrow down the list of potential candidates for an observed chromatographic peak.

Prediction of Fragmentation Patterns:

In silico fragmentation tools can predict the mass spectrum of a molecule based on its chemical structure. helsinki.fi These tools use libraries of known fragmentation reactions and computational algorithms to simulate the fragmentation process that occurs in a mass spectrometer. The predicted fragmentation pattern can then be compared to the experimentally obtained mass spectrum of an unknown compound to aid in its identification. For this compound, such tools could predict the characteristic fragment ions that would be observed in a GC-MS or LC-MS/MS experiment, which would be valuable for developing targeted analytical methods and for identifying its metabolites.

In Silico Tools for Metabolite Identification and Elucidation

In silico tools for metabolite identification are designed to predict the potential metabolic fate of a xenobiotic compound. acs.org These tools use knowledge-based systems that contain information on common metabolic reactions (e.g., oxidation, reduction, hydrolysis, conjugation) catalyzed by various enzyme systems, such as cytochrome P450s. nih.gov

By inputting the structure of this compound into one of these programs, a list of potential phase I and phase II metabolites can be generated. These programs can predict the site of metabolism on the molecule and the chemical structure of the resulting metabolites. For example, for this compound, potential predicted metabolites could include hydroxylated derivatives of the phenyl ring, cleavage of the ether linkage to form 3,4-dichlorophenol (B42033), and conjugation of the carboxylic acid group with glucuronic acid or an amino acid.

The output from these in silico tools can be used to create a suspect list of potential metabolites. This list, which includes the chemical formulas and predicted structures of the metabolites, can then be used in a suspect screening workflow with HRMS data. The accurate masses of the predicted metabolites can be searched for in the experimental data, and if a match is found, the predicted fragmentation pattern can be compared to the experimental MS/MS spectrum to confirm the identity of the metabolite. This approach can significantly accelerate the process of metabolite identification and elucidation.

Several in silico tools for metabolite prediction are available, including both commercial and open-source software. The table below lists some examples of such tools.

ToolApproachKey Features
BioTransformerKnowledge-based and machine learningPredicts metabolism by various enzyme systems and gut microbiota. biotransformer.ca
Meteor NexusKnowledge-based expert systemPredicts metabolic fate and provides reasoning for predictions.
GLORYxCombines site of metabolism prediction with reaction rulesPredicts both phase I and phase II metabolites. acs.org

Environmental Remediation Strategies for 3 3,4 Dichlorophenoxy Propanoic Acid Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or detoxify contaminants. It is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical remediation methods.

Microbial bioremediation relies on the enzymatic activities of bacteria and fungi to break down complex organic molecules like 3-(3,4-dichlorophenoxy)propanoic acid into simpler, less harmful compounds. The success of this approach depends on the presence and activity of microorganisms with the appropriate metabolic pathways. Two primary strategies are employed to enhance microbial degradation:

Bioaugmentation: This technique involves the introduction of specific microbial strains or consortia with known capabilities to degrade the target contaminant into the contaminated site. For phenoxy acid herbicides, several bacterial strains have been identified that can utilize these compounds as a source of carbon and energy. For instance, Sphingomonas herbicidovorans has been shown to completely degrade both enantiomers of the chiral herbicide dichlorprop ((RS)-2-(2,4-dichlorophenoxy)propanoic acid), a compound structurally similar to this compound. nih.gov This bacterium exhibits enantioselective degradation, preferentially breaking down the (S)-enantiomer over the (R)-enantiomer. nih.gov The uptake of these herbicides into the bacterial cell is an active, inducible process driven by a proton gradient. nih.gov

Biostimulation: In contrast to bioaugmentation, biostimulation aims to enhance the activity of the indigenous microbial populations already present in the contaminated environment. This is typically achieved by modifying environmental conditions to favor the growth and metabolic activity of degrader organisms. Key parameters that can be adjusted include pH, temperature, and the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen). Studies on the degradation of phenoxyacetic herbicides have shown that optimal bacterial activity often occurs at a pH between 7 and 8 and temperatures between 30°C and 40°C. prakritimitrango.com

The following table summarizes the key aspects of these microbial bioremediation techniques.

Technique Principle Advantages Limitations Example Organism for Phenoxy Acid Degradation
Bioaugmentation Introduction of specific microorganisms to the contaminated site.Faster degradation rates for recalcitrant compounds.Introduced microbes may not survive or compete with indigenous populations.Sphingomonas herbicidovorans
Biostimulation Enhancement of indigenous microbial activity by adding nutrients and optimizing environmental conditions.Cost-effective and utilizes existing microbial communities.May be less effective for highly contaminated sites or recalcitrant compounds.Indigenous soil and water bacteria.

Phytoremediation is a bioremediation process that utilizes plants to remove, transfer, stabilize, or degrade contaminants in soil and water. This approach is particularly promising for large areas with low to moderate levels of contamination.

The success of phytoremediation largely depends on the selection of appropriate plant species. Ideal candidates for the remediation of this compound would possess characteristics such as high tolerance to the herbicide, rapid growth, extensive root systems, and the ability to take up and metabolize the compound.

While specific studies on the phytoremediation of this compound are limited, research on the closely related herbicide 2,4-D provides valuable insights. For example, the pea plant (Pisum sativum) has been investigated for its potential in phytoremediation. nih.gov However, a significant challenge with using broadleaf plants for the remediation of auxin-like herbicides is their inherent sensitivity to these compounds. nih.govoup.com

To overcome this, a promising strategy involves the use of bacterial endophytes—microorganisms that live within plant tissues without causing disease. In one study, pea plants inoculated with a 2,4-D-degrading bacterial endophyte showed an enhanced capacity for herbicide removal from the soil and did not accumulate the herbicide in their aerial tissues. nih.gov This demonstrates the potential of combining microbial and plant-based remediation for more effective contaminant removal.

Plants employ several mechanisms to remediate organic contaminants from the environment:

Phytodegradation (or Phytotransformation): This involves the breakdown of contaminants within plant tissues through metabolic processes. Plants produce a variety of enzymes, such as cytochrome P450 monooxygenases, that can transform herbicides into less toxic metabolites. These metabolites are often then conjugated with sugars or amino acids and sequestered in the vacuole or incorporated into cell wall components.

Phytoextraction: This mechanism involves the uptake of contaminants from the soil or water and their accumulation in the harvestable parts of the plant, such as the shoots and leaves. The plants can then be harvested and disposed of, effectively removing the contaminant from the site. Research on Plectranthus neochilus has shown its potential for the phytoremediation of 2,4-D from both soil and water, with up to 49% decontamination of water observed in one study. nih.gov Importantly, the herbicide was not detected in the leaves of the plant, suggesting that phytodegradation may be the primary mechanism at play. nih.gov

The efficiency of these processes can be influenced by various factors, including the chemical properties of the contaminant, soil type, and the physiological state of the plant.

Phytoremediation Strategies for Contaminated Soils and Waters

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). acs.org These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including phenoxy acid herbicides.

The Fenton and photo-Fenton processes are two of the most widely studied AOPs for the degradation of phenoxy acid herbicides.

Fenton Process: The classical Fenton reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). This process is effective in degrading herbicides like 2,4-D and MCPA. nih.gov The efficiency of the Fenton process is highly dependent on factors such as the initial concentrations of the herbicide, H₂O₂, and Fe²⁺, as well as the pH of the solution.

Photo-Fenton Process: This is an enhancement of the Fenton process where the reaction is irradiated with UV or visible light. The light promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and produces additional hydroxyl radicals. This leads to a significant increase in the degradation rate of the target compound. The photo-Fenton process has been shown to be highly effective for the complete mineralization of 2,4-D and its primary intermediate, 2,4-dichlorophenol. researchgate.net Studies have demonstrated that under optimal conditions, a solar pilot-plant reactor can achieve complete degradation of 2,4-D and 2,4-dichlorophenol within 60 minutes, with a total organic carbon conversion of 98.9% after 210 minutes. researchgate.net

The following table presents a comparison of the Fenton and photo-Fenton processes for the degradation of phenoxy acid herbicides.

Process Reaction Principle Key Parameters Advantages Disadvantages
Fenton Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻pH, [Fe²⁺], [H₂O₂]Simple and effective for a wide range of organic pollutants.Production of iron sludge, requires acidic pH.
Photo-Fenton Fenton reaction + UV/Visible lightpH, [Fe²⁺], [H₂O₂], light intensityHigher degradation rates, regeneration of Fe²⁺, can utilize solar energy.Higher operational costs if artificial light is used.

The degradation of phenoxy acid herbicides by these AOPs proceeds through a series of intermediate products, including chlorinated phenols and short-chain carboxylic acids, before eventual mineralization to CO₂, H₂O, and chloride ions. acs.orgnih.gov

Ozonation and UV-based Oxidation Systems

Advanced Oxidation Processes (AOPs) involving ozonation and ultraviolet (UV) light are effective methods for the degradation of recalcitrant organic pollutants like this compound, also known as Dichlorprop. These technologies rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic compounds, and ultimately, to carbon dioxide, water, and mineral acids.

Ozonation involves the direct reaction of ozone (O₃) with the target compound or the indirect reaction via hydroxyl radicals formed from ozone decomposition in water. The combination of ozone with UV radiation (O₃/UV) significantly enhances the production of hydroxyl radicals, leading to faster and more efficient degradation of organic contaminants. The UV light photolyzes ozone molecules, creating hydrogen peroxide as an intermediate, which then reacts with more ozone to produce •OH radicals.

While specific studies on the ozonation of this compound are limited, research on analogous compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (2,4-DCP) demonstrates the high efficacy of these methods. For instance, ozonation systems combined with plasma have been shown to achieve up to 99.8% degradation of 2,4-D within 30 minutes nih.gov. Similarly, catalytic ozonation of 2,4-DCP has achieved degradation efficiencies as high as 99.64% . These processes are effective but can be energy-intensive, which is a key consideration for large-scale applications nih.gov. One study on Dichlorprop in soil found that elevated ozone concentrations did not significantly alter the degradation behavior but did affect mineralization and fixation processes nih.gov.

The table below summarizes research findings on the degradation of compounds structurally similar to Dichlorprop using ozonation and UV-based systems.

CompoundSystemKey ConditionsDegradation EfficiencyReference
2,4-Dichlorophenoxyacetic acid (2,4-D)O₃/Plasma30 minutes reaction time99.8% nih.gov
2,4-Dichlorophenol (2,4-DCP)Catalytic Ozonation (FeO/Fe₂O₃)Air flow: 12 L/min; Catalyst load: 200 g99.64% in 60 minutes
2,4-Dichlorophenol (2,4-DCP)Ozonation (Non-catalytic)Air flow: 12 L/min; pH 1299.83% in 60 minutes
2,4-Dichlorophenoxyacetic acid (2,4-D)Combined EB/O₃2.7 kGy dose; 1.33 mmol/dm³ O₃Complete degradation researchgate.net

Photocatalytic Degradation (e.g., TiO₂-based Systems)

Photocatalytic degradation is another prominent AOP that utilizes semiconductor catalysts, most commonly titanium dioxide (TiO₂), to degrade organic pollutants. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which then attack and mineralize the target pollutant.

The advantages of TiO₂-based systems include the chemical stability, low cost, and non-toxicity of the catalyst mdpi.com. However, challenges remain, such as the need for UV light for activation and the difficulty of separating and recovering powdered TiO₂ from treated water. To overcome these limitations, research has focused on modifying TiO₂ to enhance its activity under visible light and immobilizing the catalyst on various supports.

Studies on the photocatalytic degradation of Dichlorprop itself are scarce, but extensive research on the closely related 2,4-D and 2,4-DCP provides significant insights. For these compounds, TiO₂-based photocatalysis has proven to be highly effective. Degradation efficiencies are influenced by several factors, including pH, catalyst dosage, initial contaminant concentration, and the presence of other substances in the water iwaponline.comresearchgate.net. For example, a study on 2,4-D degradation using an Ag₃PO₄/TiO₂ composite catalyst achieved 98.4% removal efficiency at a pH of 3 and a catalyst dose of 1 g/L within 60 minutes iwaponline.com. Another approach using a g-C₃N₄/Fe₃O₄ nanocomposite achieved 96.11% degradation of 2,4-D under optimized conditions researchgate.net.

Innovations include loading TiO₂ onto supports like granular activated carbon or nanofibers, which can improve catalyst reusability and combine adsorption with photocatalysis for enhanced removal irost.irresearchgate.net.

The following table presents data from various studies on the photocatalytic degradation of 2,4-D and 2,4-DCP, illustrating the performance of different TiO₂-based systems.

CompoundCatalyst SystemKey ConditionsDegradation EfficiencyReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Ag₃PO₄/TiO₂ (Visible light)pH 3, 1 g/L catalyst, 60 min98.4% iwaponline.com
2,4-Dichlorophenoxyacetic acid (2,4-D)g-C₃N₄/Fe₃O₄pH 6.5, 16.5 mg/L catalyst, 55.5 min96.11% researchgate.net
2,4-Dichlorophenoxyacetic acid (2,4-D)Sulfated CeO₂180 min reaction time~95% mdpi.com
2,4-Dichlorophenol (2,4-DCP)Ag/AgBr (Visible light)5 hours irradiation89.39% researchgate.net
2,4-Dichlorophenol (2,4-DCP)Fe₃O₄/TiO₂/Ag on nanofibers (Visible light)180 minutes irradiation53.12% (First run) irost.ir

Integrated Remediation Systems and Hybrid Approaches

Combining Bioremediation with Physical/Chemical Methods

Integrating bioremediation with physical/chemical methods offers a powerful strategy to overcome the limitations of standalone treatments for contaminants like this compound. While bioremediation is often cost-effective and sustainable, its efficiency can be limited by the recalcitrant nature of chlorinated herbicides and their toxicity to microorganisms researchgate.net. Conversely, physical/chemical methods like AOPs are highly effective at degrading these compounds but can be expensive to operate.

For example, the Fenton process has been successfully used as a pre-treatment to enhance the biodegradability of chlorophenoxy herbicides, leading to significant reductions in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) in the subsequent biological stage researchgate.net. Similarly, anodic oxidation has been shown to improve the biodegradability of 2,4-DCP solutions, making them more amenable to microbial degradation nih.gov. This integrated approach allows each technology to be used to its best advantage: the robust chemical process handles the initial breakdown of the recalcitrant compound, while the cost-effective biological process completes the remediation.

Development of Sustainable and Cost-Effective Remediation Technologies

The development of sustainable and cost-effective remediation technologies is crucial for managing widespread contamination from herbicides such as Dichlorprop. Sustainability in remediation encompasses environmental, economic, and social factors, aiming for solutions that are effective, affordable, and minimize negative impacts.

Sustainability: Improving the sustainability of remediation technologies involves several strategies. For photocatalysis, developing catalysts that are active under visible light can reduce energy costs and leverage solar energy. Immobilizing catalysts on supports like nanofibers or membranes is a key area of research, as it prevents the release of nanoparticles into the environment and allows for catalyst reuse over multiple cycles, enhancing both cost-effectiveness and sustainability irost.irnih.gov.

Ultimately, the selection of the most appropriate technology depends on a site-specific evaluation of factors including contaminant concentration, the scale of the problem, regulatory requirements, and the acceptable timeframe for remediation.

Future Research Directions and Emerging Paradigms for 3 3,4 Dichlorophenoxy Propanoic Acid

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Deeper Mechanistic Studies

The application of "omics" technologies offers a powerful, systems-biology approach to elucidate the detailed molecular mechanisms of action of 3-(3,4-dichlorophenoxy)propanoic acid. While specific studies on this compound are limited, research on analogous phenoxy herbicides provides a framework for future investigations.

Genomics will be instrumental in identifying the genes and genetic pathways that are affected by exposure to this compound. This includes understanding the genetic basis of susceptibility and resistance in non-target organisms. For instance, studies on the herbicide (R,S)-dichlorprop have shown that its application in soil can induce the proliferation and expression of multiple dioxygenase-encoding genes in the indigenous microbial community, which are involved in its degradation. Future genomic studies on this compound could focus on identifying similar or novel genes and regulatory networks in various organisms.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications following exposure to the compound. This can provide direct insights into the cellular processes that are disrupted. For example, proteomic analysis of plants treated with other herbicides has revealed alterations in proteins involved in photosynthesis, stress response, and primary metabolism.

Metabolomics , which involves the comprehensive analysis of small molecule metabolites, can provide a snapshot of the physiological state of an organism in response to chemical exposure. nih.govnih.govmdpi.com Metabolomic profiling of plants treated with various herbicides has demonstrated that changes in polar primary metabolites can distinguish herbicides with different modes of action. nih.gov A study on phenoxy herbicides used metabolomics on blood samples from 28-day rat studies to establish a read-across framework for predicting the 90-day toxicity of mecoprop (B166265) (MCPP), indicating that liver and kidneys are target organs. researchgate.net This approach could be invaluable for assessing the toxicological profile of this compound. researchgate.net

Table 1: Potential Applications of Omics Technologies in the Study of this compound

Omics TechnologyPotential ApplicationExpected InsightsAnalogous Research Example
GenomicsIdentifying genes and pathways affected by exposure in target and non-target organisms.Understanding mechanisms of toxicity, resistance, and biodegradation.Induction of dioxygenase-encoding genes in soil microbes by (R,S)-dichlorprop.
ProteomicsAnalyzing changes in protein expression and modification in exposed organisms.Identifying protein targets and disrupted cellular processes.Alterations in metabolic and stress-response proteins in herbicide-treated plants.
MetabolomicsProfiling changes in the metabolome of organisms upon exposure.Providing a detailed view of the physiological response and identifying biomarkers of exposure and effect.Using metabolome data from 28-day studies of phenoxy herbicides to predict 90-day toxicity profiles. researchgate.net

Development of Predictive Models for Environmental Fate and Mechanistic Interactions

Predictive models are becoming increasingly crucial for forecasting the environmental behavior of chemicals and their potential biological interactions, thereby reducing the need for extensive and costly experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.govpsu.edufrontiersin.org For phenoxy herbicides, 3D-QSAR models have been developed to investigate the structure-activity relationship of new N,N'-diacylhydrazines containing a 2-(2,4-dichlorophenoxy)propane moiety, resulting in a statistically reliable model with good predictive power for herbicidal activity. nih.gov Similar models could be developed for this compound to predict its persistence, mobility, and toxicity based on its molecular descriptors. psu.edu

Environmental fate and transport models are used to simulate the movement and degradation of chemicals in the environment. oregonstate.eduresearchgate.netdtic.milusda.govawsjournal.org These models consider factors such as soil type, climate, and the physicochemical properties of the compound to predict its concentration in different environmental compartments like soil, water, and air. researchgate.netawsjournal.org For phenoxy herbicides, it is known that they are generally non-persistent and weakly adsorbed in soil, which can lead to their transport into surface and groundwater. researchgate.net Advanced models could be used to refine predictions of the environmental distribution of this compound and to assess the potential for long-range transport. oregonstate.edu

Green Synthesis and Sustainable Production of Related Compounds with Reduced Environmental Footprint

The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals to minimize their environmental impact. This involves the use of renewable feedstocks, less hazardous reagents, and more efficient reaction conditions.

Research into the production of 2,4-dichlorophenoxyacetic acid (2,4-D) has explored process design improvements to enhance efficiency and sustainability. researchgate.net These include the use of catalysts to increase selectivity and reduce by-product formation, as well as changing the reaction phase to improve yields. researchgate.net A method for the continuous production of 2,4-D has also been developed, which is more efficient and environmentally friendly than batch processes. google.com

Furthermore, there is a growing interest in producing platform chemicals from biorenewable sources. For instance, a cost-effective method for synthetically producing triacetic acid lactone (TAL), a biorenewable platform chemical, has been developed using engineered yeast. drugdiscoverytrends.com This approach could potentially be adapted for the synthesis of precursors for phenoxy herbicides. The design of sustainable crop protection actives also involves creating molecules that have high efficacy at low application rates and a favorable environmental profile. acs.org

Nanotechnology Applications in Environmental Remediation and Advanced Detection

Nanotechnology offers promising solutions for both the remediation of contaminated environments and the sensitive detection of herbicides like this compound.

For environmental remediation, various nanoparticles have been investigated for their ability to remove the related compound 2,4-D from water. Zinc ferrite (B1171679) nanoparticles have demonstrated a high removal percentage of 2,4-D through adsorption followed by photodegradation. ekb.egscinito.airesearchgate.net Similarly, functionalized magnetic nanoparticles have been shown to be effective for the removal of 2,4-D from aqueous solutions. researchgate.net Another approach involves the use of a photocatalyst made of silver nanoparticles and reduced graphene oxide co-decorated TiO2 nanotube arrays, which exhibited almost 100% photocatalytic removal efficiency of 2,4-D. nih.gov

For advanced detection, nanosensors are being developed for the rapid and sensitive measurement of phenoxy herbicides. Researchers have created the first nanosensor for the rapid testing of synthetic auxin plant hormones, including 2,4-D, which allows for real-time in vivo monitoring without harming the plant. mit.edu Other novel nanoparticle-based sensors have been developed that can accurately measure trace amounts of herbicides in food samples. technologynetworks.comazosensors.comnanohybrids.net These sensors often use gold or palladium-platinum nanoparticles to amplify the signal, allowing for detection at very low concentrations. azosensors.comnanohybrids.net

Table 2: Nanotechnology Applications for Phenoxy Herbicides (Based on 2,4-D Research)

ApplicationNanomaterialMechanismKey Findings
RemediationZinc Ferrite (ZnFe2O4)Adsorption and PhotodegradationMaximum removal of 97.84% for 2,4-D. ekb.egresearchgate.net
Functionalized Magnetic Nanoparticles (Fe3O4@SiO2-NH2)AdsorptionEffective and quick removal of 2,4-D from aqueous solutions. researchgate.net
Ag/Reduced Graphene Oxide co-decorated TiO2 Nanotube ArraysPhotocatalysisAlmost 100% removal efficiency of 2,4-D. nih.gov
DetectionCorona Phase Molecular Recognition (CoPhMoRe) NanosensorsReal-time in vivo detectionRapid and non-destructive detection of 2,4-D in living plants. mit.edu
Palladium-Platinum Nanoparticle-based SensorsSignal AmplificationAccurate measurement of trace amounts of herbicides in food. technologynetworks.comazosensors.com

Global Distribution, Long-Term Environmental Monitoring Methodologies, and Risk Assessment Frameworks (Methodological Focus)

A comprehensive understanding of the potential risks associated with this compound requires robust methodologies for monitoring its global distribution and for conducting thorough risk assessments.

Long-term environmental monitoring is essential to assess trends in the concentration of herbicides in various environmental compartments. nih.govfrontiersin.orgresearchgate.net Methodologies for such monitoring programs should include consistent sampling strategies and the analysis of a wide range of substances. nih.gov For phenoxy herbicides, monitoring data from the U.S. Geological Survey has frequently detected 2,4-D in rivers and streams. researchgate.net Biomonitoring, such as measuring urinary levels of 2,4-D in human populations, provides a global view of exposure. nih.gov24d.info Future monitoring for this compound should employ similar systematic approaches.

Environmental Risk Assessment (ERA) frameworks provide a structured approach to evaluating the potential adverse effects of chemicals on the environment. nepc.gov.aunih.govcanada.caresearchgate.neteuropa.euorst.edumdpi.comepa.gov These frameworks typically involve four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. orst.edu For pesticides, ecological risk assessments consider the potential impacts on non-target organisms, including plants, wildlife, and aquatic life. orst.eduepa.gov A conceptual framework for a landscape-based ERA of pesticides is emerging, which considers agricultural management, environmental characteristics, and the combined effects of different pesticides within a given area. nih.govresearchgate.net The application of such comprehensive frameworks will be vital for managing the risks associated with this compound.

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-dichlorophenoxy)propanoic acid, and how can yields be optimized?

  • Methodological Answer: Two primary approaches are adapted from structurally similar compounds:
  • Alkylation of 3,4-dichlorophenol with β-propiolactone or acrylonitrile derivatives. For example, using acrylonitrile with phenol derivatives achieved 72% yield in a difluoro analog . Optimize by adjusting reaction time (12-24 hours), temperature (60-80°C), and catalysts (e.g., K₂CO₃ for nucleophilic substitution).
  • Ester hydrolysis : Start with ethyl 2-(2,4-dichlorophenoxy)propanoate (synthesized via alkylation of phenol with ethyl bromopropionate) and hydrolyze under acidic (HCl) or basic (NaOH) conditions. Yields >85% are achievable with reflux in ethanol/water .
  • Key parameters : Purity of starting materials, inert atmosphere (N₂/Ar), and stoichiometric excess of phenol (1.2–1.5 eq).

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer:
  • ¹H-NMR : Characterize aromatic protons (δ 7.3–6.7 ppm for dichlorophenyl) and propanoic acid protons (δ 4.4–4.6 ppm for methine, δ 2.4–2.6 ppm for methylene). Use CDCl₃ or DMSO-d₆ as solvents .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions (e.g., m/z 265.1 calculated for C₉H₇Cl₂O₃). Validate against theoretical isotopic patterns for chlorine .
  • TLC : Monitor reactions using 1:1 hexane:ethyl acetate (Rf ~0.7 for ester intermediates) .
  • HPLC : Use a C18 column with mobile phase (acetonitrile:0.1% TFA in water) for purity >98% .

Q. What occupational safety protocols are essential when handling this compound?

  • Methodological Answer:
  • Exposure Control : Use fume hoods, PPE (nitrile gloves, lab coats), and closed-system handling to minimize inhalation/contact .
  • Air Monitoring : OSHA-compliant personal air sampling (PEL: 1 mg/m³ for organic acids) and area monitoring for particulate matter .
  • Medical Surveillance : Pre-employment lung function tests and annual check-ups for researchers with prolonged exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial activity?

  • Methodological Answer:
  • Analog Synthesis : Modify substituents (e.g., replace Cl with F, CF₃, or methoxy groups) using methods like Ullmann coupling or Mitsunobu reactions .
  • Biological Assays : Test against Pseudomonas aeruginosa (MIC assays) in Mueller-Hinton broth at 37°C. Compare with positive controls (e.g., ciprofloxacin) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) with enoyl-ACP reductase (FabI) to predict binding affinities. Validate via MD simulations (NAMD/GROMACS) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Standardize Assays : Use CLSI guidelines for antimicrobial testing. Control variables: pH (7.2–7.4), inoculum size (5×10⁵ CFU/mL), and incubation time (18–24 hours) .
  • Compound Verification : Re-analyze disputed batches via ¹H-NMR and LC-MS to confirm identity and purity (>95%) .
  • Meta-Analysis : Compare logP (calculated via ChemDraw) and solubility (shake-flask method) to assess bioavailability discrepancies .

Q. What strategies improve enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer:
  • Chiral Resolution : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts. Recrystallize in ethanol/water (yield ~60%, ee >99%) .
  • Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries or enzymatic catalysis (Candida antarctica lipase B) for kinetic resolution .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to determine enantiomeric excess .

Q. How can environmental degradation products of this compound be identified and characterized?

  • Methodological Answer:
  • Photolysis Studies : Exclude to UV light (254 nm) in aqueous solution (pH 7). Monitor via LC-MS/MS for hydroxylated or dechlorinated products (e.g., m/z 231.0 for monochloro derivatives) .
  • Microbial Degradation : Incubate with soil microbiota (30°C, 14 days). Extract metabolites using SPE cartridges and identify via GC-MS (DB-5 column) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.